RP-61605

Description

RP-61605 is an investigational compound categorized under anti-inflammatory agents, as indicated by its classification in the Derwent Drug File Thesaurus under the therapeutic heading "ANTIINFLAMMATORIES" . Anti-inflammatory compounds typically target pathways such as cyclooxygenase (COX), cytokine signaling (e.g., TNF-α, IL-6), or immune cell activation. However, specific molecular targets or mechanisms of action for this compound remain uncharacterized in the provided sources.

Properties

CAS No. |

89780-24-5 |

|---|---|

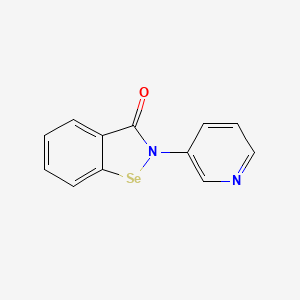

Molecular Formula |

C12H8N2OSe |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

2-pyridin-3-yl-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C12H8N2OSe/c15-12-10-5-1-2-6-11(10)16-14(12)9-4-3-7-13-8-9/h1-8H |

InChI Key |

USKVYNKDRAWQBW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |

Other CAS No. |

89780-24-5 |

Synonyms |

NAT 06-123 NAT-06-123 RP 61605 RP-61605 RP61605 |

Origin of Product |

United States |

Preparation Methods

The synthesis of RP-61605 involves several steps, typically starting with the preparation of the core benzisoselenazol-3(2H)-one structure. This is followed by the introduction of the pyridinyl group at the 2-position. The reaction conditions often involve the use of selenium reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

RP-61605 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different selenium-containing compounds.

Reduction: Reduction reactions can convert it into simpler selenium derivatives.

Substitution: The pyridinyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

RP-61605 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Its selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.

Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.

Industry: It is used in the development of new materials and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of RP-61605 involves its interaction with molecular targets in biological systems. It can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage. The pathways involved include the modulation of redox-sensitive signaling pathways and the regulation of gene expression related to oxidative stress responses .

Comparison with Similar Compounds

RP-63600: A Structural and Functional Analog

RP-63600 is another compound listed under "ANTIINFLAMMATORIES" in the same Derwent classification system as RP-61605 . Both compounds are designated as trial preparations, implying parallel developmental trajectories. Key points of comparison include:

| Parameter | This compound | RP-63600 |

|---|---|---|

| Therapeutic Class | Anti-inflammatory | Anti-inflammatory |

| Developmental Stage | Trial preparation (preclinical/clinical) | Trial preparation (preclinical/clinical) |

| Reported Targets | Not specified | Not specified |

Structural Comparison: No structural data (e.g., molecular formula, functional groups) are provided in the evidence. Both compounds are likely small molecules, given their classification alongside known anti-inflammatories like cromolyn sodium and triamcinolone acetonide .

Functional Comparison: Without mechanistic data, both compounds are presumed to modulate inflammatory pathways. However, their efficacy, selectivity, and safety profiles cannot be directly compared due to insufficient evidence.

Benchmarking Against Established Anti-Inflammatories

Table 2: Functional Comparison with Marketed Drugs

| Compound | Class | Mechanism | Stage |

|---|---|---|---|

| This compound | Investigational | Unknown | Trial preparation |

| Triamcinolone Acetonide | Corticosteroid | Glucocorticoid receptor agonist | Approved |

| Cromolyn Sodium | Mast cell stabilizer | Inhibits mast cell degranulation | Approved |

Key Observations :

- This compound lacks the well-defined mechanisms of established drugs like triamcinolone (immunosuppression) or cromolyn sodium (mast cell stabilization).

- Its developmental status distinguishes it from approved agents, necessitating further preclinical validation.

Recommendations for Future Research :

- Conduct in vitro and in vivo studies to identify mechanisms of action.

- Compare this compound with RP-63600 in head-to-head preclinical trials.

- Publish detailed characterization data, adhering to guidelines for experimental reproducibility (e.g., HPLC purity, synthesis protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.